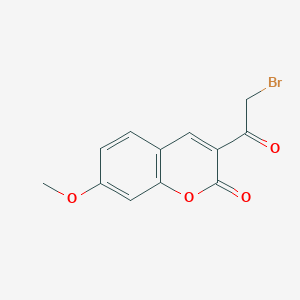

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one followed by acetylation. One common method involves the use of bromine in acetic acid to introduce the bromoacetyl group at the 3-position of the coumarin ring. The reaction is carried out under controlled conditions to ensure the selective bromination and acetylation of the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form polyfunctionalized heterocyclic systems.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation Reactions: Reagents such as malononitrile and aromatic aldehydes are used in the presence of catalysts like ammonium acetate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted coumarin derivatives.

Condensation Products: Polyfunctionalized heterocyclic compounds such as pyrans and pyridines.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiproliferative activities.

Mechanism of Action

The mechanism of action of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt critical biological processes, such as cell proliferation and microbial growth . Additionally, the compound’s ability to interact with DNA and other biomolecules can contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(Bromoacetyl)coumarin: Lacks the methoxy group at the 7-position but shares similar reactivity and applications.

7-Methoxycoumarin: Lacks the bromoacetyl group but is used in similar applications, particularly in fluorescence studies.

3-Acetyl-7-methoxycoumarin: Similar structure but with an acetyl group instead of a bromoacetyl group.

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .

Biological Activity

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of coumarins , which are known for their varied biological activities. The presence of the bromoacetyl group enhances its reactivity and biological profile. Its structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) studies indicating that halogen substitutions enhance antimicrobial potency .

- Cytotoxic Effects : Research indicates that this compound possesses cytotoxic properties against cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent. For instance, derivatives showed IC50 values as low as 32 nM against specific cancer cell lines .

Antimicrobial Activity

A study highlighted that this compound and its analogues exhibited promising antimicrobial activity. Notably, compounds with electron-withdrawing groups displayed enhanced effects against S. aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 7.23 µg/mL to 11.7 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(Bromoacetyl) | 7.23 | Staphylococcus aureus |

| 3-(Bromoacetyl) | 11.7 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic potential of the compound against various cancer cell lines, such as NUGC, DLDI, HEPG2, and MCF. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (nM) |

|---|---|

| NUGC | 48 |

| DLDI | 60 |

| HEPG2 | 174 |

| MCF | 288 |

These results indicate that the compound's structural features significantly influence its cytotoxicity.

Case Studies

- Anticancer Activity : A recent study synthesized various derivatives of this compound and evaluated their anticancer properties. The most potent derivative exhibited an IC50 of 32 nM against DLDI cells, indicating strong potential for further development as an anticancer agent .

- Larvicidal Activity : Research on the larvicidal effects against mosquito vectors showed that certain derivatives resulted in close to 100% mortality after exposure, comparable to standard insecticides like Temephos .

Properties

CAS No. |

144663-93-4 |

|---|---|

Molecular Formula |

C12H9BrO4 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C12H9BrO4/c1-16-8-3-2-7-4-9(10(14)6-13)12(15)17-11(7)5-8/h2-5H,6H2,1H3 |

InChI Key |

GPRQJWPGEGOQMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.